molecular formula C10H21Cl B14162771 Octane, 6-chloro-2,6-dimethyl- CAS No. 54059-75-5

Octane, 6-chloro-2,6-dimethyl-

Cat. No.: B14162771
CAS No.: 54059-75-5
M. Wt: 176.72 g/mol
InChI Key: DNDQHMRAIADVMA-UHFFFAOYSA-N
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Description

Octane, 6-chloro-2,6-dimethyl-: is an organic compound with the molecular formula C10H21Cl It is a derivative of octane, where two methyl groups and one chlorine atom are substituted at the 2nd and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octane, 6-chloro-2,6-dimethyl- typically involves the chlorination of 2,6-dimethyloctane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, to facilitate the substitution reaction. The reaction is usually performed at elevated temperatures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of Octane, 6-chloro-2,6-dimethyl- follows a similar synthetic route but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the chlorination reaction takes place. The product is then purified through distillation and other separation techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Octane, 6-chloro-2,6-dimethyl- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives, depending on the reaction conditions and the oxidizing agents used.

    Reduction Reactions: Reduction of Octane, 6-chloro-2,6-dimethyl- can lead to the formation of the corresponding hydrocarbon, 2,6-dimethyloctane.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products Formed:

    Substitution Reactions: 2,6-dimethyloctanol or 2,6-dimethyloctylamine.

    Oxidation Reactions: 2,6-dimethyloctanoic acid or 2,6-dimethyloctanone.

    Reduction Reactions: 2,6-dimethyloctane.

Scientific Research Applications

Chemistry: Octane, 6-chloro-2,6-dimethyl- is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules

Biology: In biological research, this compound is used to study the effects of chlorinated alkanes on biological systems. It helps in understanding the metabolic pathways and the impact of such compounds on living organisms.

Medicine: While not directly used as a drug, Octane, 6-chloro-2,6-dimethyl- is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives may possess biological activity that can be harnessed for medical applications.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. It is also employed in the formulation of certain types of lubricants and surfactants.

Mechanism of Action

The mechanism of action of Octane, 6-chloro-2,6-dimethyl- primarily involves its interaction with various molecular targets through its chlorine and methyl groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methyl groups can influence the compound’s hydrophobicity and steric properties. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.

Comparison with Similar Compounds

    2,6-Dimethyloctane: A hydrocarbon with similar structural features but lacks the chlorine atom.

    6-Chloro-2-methyloctane: A compound with one less methyl group compared to Octane, 6-chloro-2,6-dimethyl-.

    2-Chloro-6,6-dimethyloctane: A structural isomer with the chlorine atom at a different position.

Comparison: Octane, 6-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and two methyl groups at specific positions, which imparts distinct chemical properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl groups contribute to its hydrophobic nature and steric effects. This combination of features makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

54059-75-5

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

6-chloro-2,6-dimethyloctane

InChI

InChI=1S/C10H21Cl/c1-5-10(4,11)8-6-7-9(2)3/h9H,5-8H2,1-4H3

InChI Key

DNDQHMRAIADVMA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCC(C)C)Cl

Origin of Product

United States

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